molecular formula C11H9F3O B2533201 (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal CAS No. 1563417-75-3

(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Cat. No. B2533201
CAS RN: 1563417-75-3
M. Wt: 214.187
InChI Key: BJXCVXLZDSBENM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal involves a variety of methods, as seen in the related literature. For instance, the synthesis of similar chalcone derivatives typically includes the formation of a double bond between two aromatic rings, often facilitated by a condensation reaction. In the case of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, the compound was synthesized and characterized using NMR, IR, and MS spectroscopy, with its molecular structure further investigated by X-ray crystallography .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the molecular structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol was characterized by X-ray diffraction, which showed that the compound prefers the enol form in the solid state . Similarly, the structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using X-ray crystallography, revealing interactions that form a dimer and a six-atom ring structure within the crystal packing .

Chemical Reactions Analysis

The reactivity of such compounds can be assessed using quantum-molecular descriptors. For instance, the study of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one utilized average local ionization energies (ALIE) and Fukui functions to locate sites of importance for reactivity. Additionally, bond dissociation energies (BDE) were calculated to assess degradation properties, and molecular dynamics simulations helped determine significant interactions with water .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using spectroscopic methods and computational calculations. The IR and UV-Vis spectra of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol were recorded in various solvents, and DFT/B3LYP optimization was performed to investigate electronic structure and spectroscopic properties . Similarly, the spectroscopic properties of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one were calculated using DFT with B3LYP hybrid functional, showing good correlation with experimental values .

Scientific Research Applications

Environmental Occurrence and Remediation

Organohalides, including compounds with trifluoromethyl groups, are significant due to their extensive production and widespread environmental distribution. They are found in abiotic matrices like dust, air, soil, sediment, and water, as well as in biotic matrices such as birds, fish, and human serum. The environmental presence of these compounds has led to the exploration of remediation techniques. For instance, microbial reductive dehalogenation is highlighted as a promising method for the in situ removal of certain organohalides, offering a potential area of application for similar compounds (He et al., 2021).

Applications in Flavor and Food Sciences

Trifluoromethylated compounds, by extension, could have applications in flavor research, given the broader interest in branched aldehydes for their role in food flavor. The production and degradation pathways of these aldehydes from amino acids have been extensively reviewed, underlining the importance of understanding these compounds' metabolic conversions for controlling food flavor profiles (Smit et al., 2009).

Environmental and Health Impacts of Related Compounds

Research on polyfluoroalkyl chemicals, including those with trifluoromethyl groups, has emphasized the importance of understanding their environmental biodegradability and toxicity. This knowledge is crucial for evaluating the fate and effects of these compounds and their links to persistent organic pollutants (Liu & Avendaño, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCVXLZDSBENM-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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